molecular formula C22H32O5 B579884 7,8,17-トリヒドロキシドコサ-4,9,11,13,15,19-ヘキサエン酸 CAS No. 872993-05-0

7,8,17-トリヒドロキシドコサ-4,9,11,13,15,19-ヘキサエン酸

カタログ番号: B579884
CAS番号: 872993-05-0
分子量: 376.5 g/mol
InChIキー: OIWTWACQMDFHJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Resolvin D1 is a specialized pro-resolving mediator derived from docosahexaenoic acid. It is a member of the resolvin family, which plays a crucial role in resolving inflammation and promoting tissue homeostasis . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and conjugated double bonds.

科学的研究の応用

Resolvin D1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.

    Biology: Plays a role in resolving inflammation and promoting tissue repair.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and conditions such as arthritis and cardiovascular diseases.

    Industry: Utilized in the development of anti-inflammatory drugs and supplements

生化学分析

Biochemical Properties

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is involved in various biochemical reactions, primarily related to inflammation resolution. It interacts with several enzymes and proteins, including lipoxygenases and cyclooxygenases, which are responsible for its biosynthesis from docosahexaenoic acid (DHA). The compound also binds to specific receptors on immune cells, such as G-protein-coupled receptor 32 (GPR32) and lipoxin A4 receptor (ALX/FPR2), modulating their activity and promoting anti-inflammatory responses .

Cellular Effects

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the migration of neutrophils to inflammation sites, reduces the production of pro-inflammatory cytokines, and enhances the clearance of apoptotic cells by macrophages . These actions contribute to the resolution of inflammation and the restoration of tissue homeostasis.

Molecular Mechanism

The molecular mechanism of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid involves binding interactions with specific receptors and modulation of enzyme activity. It binds to GPR32 and ALX/FPR2 receptors on immune cells, triggering signaling cascades that lead to anti-inflammatory effects . Additionally, it can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenases and lipoxygenases, reducing the production of pro-inflammatory mediators . These interactions result in changes in gene expression that favor the resolution of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that it maintains its anti-inflammatory properties and continues to promote the resolution of inflammation in both in vitro and in vivo models . Its efficacy may decrease with prolonged exposure due to potential degradation.

Dosage Effects in Animal Models

The effects of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid vary with different dosages in animal models. At low doses, it effectively reduces inflammation and promotes tissue repair without significant adverse effects . At higher doses, it may exhibit toxic effects, such as impaired immune function and potential tissue damage . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is involved in several metabolic pathways, primarily related to the resolution of inflammation. It is synthesized from DHA through the action of lipoxygenases and cyclooxygenases . The compound also interacts with various enzymes and cofactors that modulate its activity and stability. These interactions can influence metabolic flux and the levels of other metabolites involved in inflammation resolution .

Transport and Distribution

Within cells and tissues, 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is transported and distributed through specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, it may interact with cellular transporters that regulate its uptake and localization within cells . These interactions are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is essential for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, contributing to its anti-inflammatory and pro-resolving actions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Resolvin D1 typically involves the enzymatic conversion of docosahexaenoic acid. The process includes several steps:

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing enzymes such as lipoxygenases and cytochrome P450 . These enzymes facilitate the selective oxidation and hydroxylation of docosahexaenoic acid under controlled conditions.

化学反応の分析

Types of Reactions: Resolvin D1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated derivatives.

類似化合物との比較

  • 7,16,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid
  • 19(20)-Dihydroxydocosahexaenoic acid
  • 14S-Hydroxydocosahexaenoic acid

Comparison:

生物活性

Resolvin D1 (RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA) that plays a crucial role in resolving inflammation and promoting tissue repair. This article explores the biological activities of RvD1, highlighting its mechanisms of action, therapeutic potential, and implications in various diseases.

RvD1 exerts its biological effects through several key mechanisms:

  • Anti-inflammatory Effects : RvD1 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. It has been shown to enhance the expression of cyclooxygenase-2 (COX-2) during the resolution phase of inflammation, which is critical for tissue repair and homeostasis .
  • Tight Junction Integrity : RvD1 has been demonstrated to protect tight junction proteins in pulmonary tissues, thereby restoring pulmonary permeability and alleviating pulmonary edema. This effect is mediated through the upregulation of heme oxygenase-1 (HO-1), which plays a protective role in cellular integrity .
  • Regulation of Immune Responses : RvD1 modulates T cell responses, enhancing T cell activation while inhibiting regulatory T cell (Treg) function. This dual action helps in balancing immune responses, particularly during allogeneic reactions .
  • Fibrosis Regression : In metabolic dysfunction-associated steatohepatitis (MASH), RvD1 has been shown to mitigate liver fibrosis by regulating matrix metalloproteinases (MMPs) and reducing endoplasmic reticulum (ER) stress-induced apoptosis in hepatocytes .

Therapeutic Potential

The therapeutic implications of RvD1 are significant, particularly in conditions characterized by chronic inflammation and tissue damage:

  • Acute Respiratory Distress Syndrome (ARDS) : RvD1 has been shown to reduce mortality associated with ARDS by curbing NF-κB activation and enhancing COX-2 expression during the resolution phase of inflammation. This highlights its potential as a therapeutic agent in managing ARDS .
  • Liver Diseases : In models of MASH, RvD1 administration resulted in reduced inflammation, cell death, and fibrosis regression, suggesting its potential utility in treating liver diseases associated with metabolic dysfunction .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of RvD1:

StudyFindings
Nature Study Demonstrated that RvD1 relieves pulmonary edema and restores tight junction integrity via HO-1 upregulation.
BioRxiv Study Showed that RvD1 mitigates ER stress-induced apoptosis and promotes MMP-mediated fibrosis regression in MASH models.
Laboratory Investigation Confirmed that RvD1 protects against the deterioration of tight junction proteins in pulmonary tissues.
PNAS Study Established the stereochemical structure and potent biological actions of synthetic RvD1.

特性

IUPAC Name

7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWTWACQMDFHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694000
Record name 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872993-05-0
Record name 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。